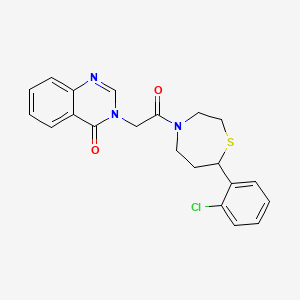

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

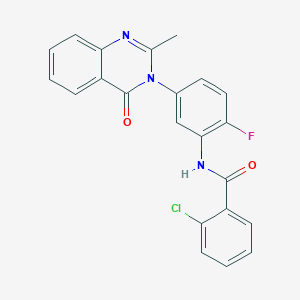

The compound “3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are heterocyclic compounds that have drawn considerable attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Quinazolinones are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Applications De Recherche Scientifique

Antitumor Activity

The compound has been studied for its antitumor properties. Specifically, a series of novel 4,6,7-trisubstituted quinazoline derivatives containing a benzothiazole moiety were synthesized and evaluated for their antitumor activity against human cancer cells. Among these derivatives, compound 11k demonstrated potent cytotoxicity against prostate cancer cells (PC-3). It inhibited colony formation, migration, and induced cell cycle arrest and apoptosis. Additionally, it increased intracellular reactive oxygen species, suggesting its potential as an anti-tumor agent targeting prostate cancer cells .

Heterocyclic Moieties in Drug Development

Heterocyclic compounds, including quinazolines, play a crucial role in drug development. Quinazolines exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities. Clinically approved drugs like afatinib, erlotinib, gefitinib, and lapatinib contain the quinazoline framework. Researchers continue to explore quinazolines as promising scaffolds for developing novel anticancer agents .

Structure-Activity Relationship (SAR) Studies

The decision to use 4-aminoquinazoline as a scaffold for study was based on prior investigations into the SAR exhibited by quinazoline derivatives. Understanding the relationship between the compound’s structure and its biological activity is essential for optimizing its therapeutic potential .

Benzothiazole Moiety

Compounds containing benzothiazole moieties have shown remarkable anti-tumor effects. Previous studies have reported that certain benzothiazole-containing compounds exhibit inhibitory activity against tumor cells. The presence of this moiety in our compound warrants further investigation to understand its specific role in antitumor activity .

Synthetic Routes and Conditions

The synthetic route for this compound involves several steps, including reactions with HCl, K2CO3, Et3N, and toluene. These synthetic details are crucial for reproducibility and scalability in drug development .

Comparison with Existing Drugs

Comparing the compound’s efficacy and safety profile with existing drugs (such as Gefitinib) provides insights into its potential clinical utility. Evaluating its pharmacokinetics, toxicity, and selectivity against different cancer cell lines will guide further research and development .

Propriétés

IUPAC Name |

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJAQGFKKOKXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2679635.png)

![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)

![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)

![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)

![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

![2,5-Dimethyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2679648.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679649.png)

![N,N-dimethyl-4-[(phenylamino)methyl]aniline](/img/structure/B2679651.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)